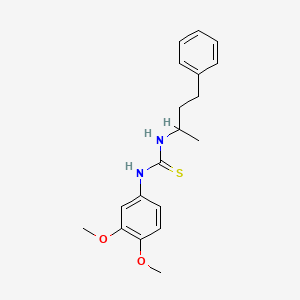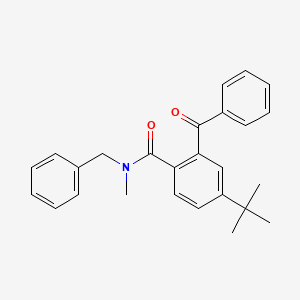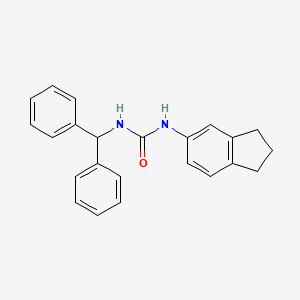![molecular formula C20H21N3O B4839459 N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide](/img/structure/B4839459.png)
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide
描述
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide, also known as PHD-1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the treatment of various diseases. PHD-1 inhibitors have been shown to regulate the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in the body's response to low oxygen levels.
作用机制
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide acts as a N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitor, which prevents the degradation of HIF-α subunits by inhibiting the activity of prolyl hydroxylase domain enzymes (PHDs). PHDs hydroxylate specific proline residues on the HIF-α subunits, which leads to their ubiquitination and subsequent degradation by the proteasome. Inhibition of PHDs leads to the stabilization of HIF-α subunits, which translocate to the nucleus and form a complex with HIF-β subunits. This complex binds to hypoxia response elements (HREs) in the promoter regions of target genes, leading to their upregulation.
Biochemical and Physiological Effects:
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors increase the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. In vivo studies have shown that N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors improve cardiac function, reduce infarct size, and increase neovascularization in animal models of myocardial infarction. N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors have also been shown to have neuroprotective effects in animal models of cerebral ischemia.
实验室实验的优点和局限性
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide has several advantages for lab experiments. It is a potent and selective N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitor, which makes it a useful tool for studying the HIF pathway. It is also stable and easy to synthesize, which makes it readily available for research purposes. However, it has some limitations as well. It has poor solubility in aqueous solutions, which limits its use in in vivo studies. It also has a short half-life, which requires frequent dosing in animal studies.
未来方向
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide has several potential future directions for research. One direction is the development of more potent and selective N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the role of N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. Future research could also focus on the identification of biomarkers that predict the response to N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors and the development of personalized treatment strategies.
科学研究应用
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide has been extensively studied for its potential application in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide inhibitors have been shown to regulate the HIF pathway, which plays a crucial role in the body's response to low oxygen levels. The activation of the HIF pathway leads to the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism, which are essential for the survival of cells under hypoxic conditions.
属性
IUPAC Name |
N-[4-(imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-19(17-6-4-3-5-7-17)20(24)22-18-10-8-16(9-11-18)14-23-13-12-21-15-23/h3-13,15,19H,2,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSQOIHODIWXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide](/img/structure/B4839376.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4839380.png)


![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B4839392.png)

![N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839420.png)


![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 4-chlorobenzoate](/img/structure/B4839466.png)
![2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4839467.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide](/img/structure/B4839475.png)
![1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4839482.png)